molecular formula C9H9N3O3 B2704451 methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2117371-21-6

methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B2704451
CAS No.: 2117371-21-6
M. Wt: 207.189
InChI Key: YXFKGQWIPIUEMK-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . This class of compounds has been the subject of extensive research due to their potential biomedical applications .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “this compound”, consists of a pyrazole ring fused with a pyridine ring . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 contributes to the structural diversity of these compounds .

Scientific Research Applications

Synthesis and Derivative Analysis

  • Novel Guanine Analogue Synthesis : A research effort detailed the synthesis of a new guanine analogue through a series of chemical reactions starting with methyl 3-(methoxy-carbonylmethyl)pyrazole-4-carboxylate. Although the resultant compound did not exhibit potent antiviral activity like its intended model, this work highlights the synthetic versatility of pyrazolo[3,4-b]pyridine derivatives for generating nucleoside analogs (Ehler, Robins, & Meyer, 1977).

  • Advanced Material Development : A study on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel compound related to methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate provided insights into its potential for applications in nonlinear optics (NLO) and other advanced materials. The compound exhibited promising properties for future technological applications (Halim & Ibrahim, 2022).

  • Electronic and Photovoltaic Properties : Research into pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups explored their potential in electronic devices. The thermal stability and optical band gap measurements of these compounds suggested their applicability in semiconducting materials and photovoltaic devices (El-Menyawy, Zedan, & Nawar, 2019).

  • Catalytic Applications : Another study introduced 1-(carboxymethyl)pyridinium iodide as a catalyst for the synthesis of pyranopyrazole derivatives, demonstrating the utility of pyrazolo[3,4-b]pyridine derivatives in facilitating efficient, green chemical reactions under solvent-free conditions. This catalytic approach underscores the environmental benefits and efficiency of using such compounds in chemical synthesis (Moosavi‐Zare et al., 2016).

  • Biomedical Research : A comprehensive review on 1H-Pyrazolo[3,4-b]pyridines covered the synthesis, tautomeric diversity, and biomedical applications of these compounds. Highlighting the extensive research interest in their properties and potential uses, this review underscores the significance of this compound derivatives in developing new therapeutic agents (Donaire-Arias et al., 2022).

Properties

IUPAC Name

methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFKGQWIPIUEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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